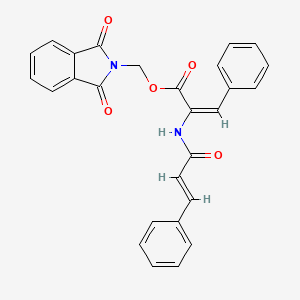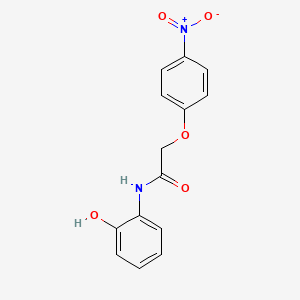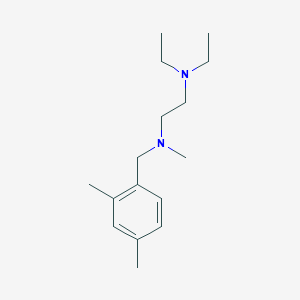![molecular formula C25H26N2O4 B5068425 4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B5068425.png)
4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as FPBA and has been the subject of various scientific research studies due to its potential application in the field of medicine.
Wirkmechanismus
The mechanism of action of 4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide is not fully understood. However, it has been found to interact with various receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on 4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide. One direction is to further investigate its potential application in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential application in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that specifically target its effects.
Synthesemethoden
The synthesis of 4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide involves the reaction between 4-aminobenzamide and 2-furoylpiperidine in the presence of a catalyst. The product obtained is then reacted with 2-phenylethylamine to obtain the final compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been the subject of various scientific research studies due to its potential application in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-[1-(furan-2-carbonyl)piperidin-4-yl]oxy-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c28-24(26-15-12-19-5-2-1-3-6-19)20-8-10-21(11-9-20)31-22-13-16-27(17-14-22)25(29)23-7-4-18-30-23/h1-11,18,22H,12-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUICXSGYDBXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-ethoxyphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5068353.png)


![3-{[2-(2-quinolinylthio)propanoyl]amino}benzoic acid](/img/structure/B5068377.png)

![5-[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5068388.png)
![N-[2-(1-cyclopenten-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5068391.png)

![cyclopentyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5068414.png)

![methyl 5-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B5068431.png)
![methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate](/img/structure/B5068436.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5068442.png)

